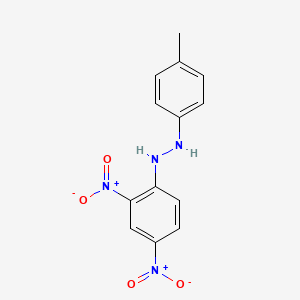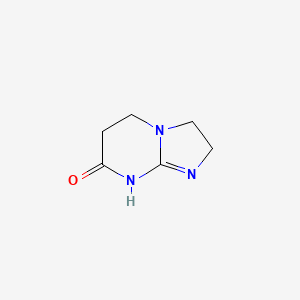![molecular formula C17H19BrCl2N2S B14475711 [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide CAS No. 66159-85-1](/img/structure/B14475711.png)
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanium bromide core with two 3-chloroanilino groups attached to a pent-4-en-1-yl chain. The presence of chlorine atoms and the sulfanium bromide moiety contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide typically involves multiple steps. One common method includes the reaction of 3-chloroaniline with a suitable alkene to form the intermediate compound, followed by the introduction of the sulfanium bromide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the sulfanium group to a sulfide.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
科学研究应用
Chemistry
In chemistry, [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein interactions.
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide involves its interaction with molecular targets, such as enzymes or receptors. The sulfanium bromide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms may also contribute to the compound’s reactivity and specificity.
相似化合物的比较
Similar Compounds
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium chloride: Similar structure but with a chloride instead of a bromide.
[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
The presence of the bromide ion in [5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide may impart unique reactivity and stability compared to its chloride and iodide counterparts
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
属性
CAS 编号 |
66159-85-1 |
|---|---|
分子式 |
C17H19BrCl2N2S |
分子量 |
434.2 g/mol |
IUPAC 名称 |
5,5-bis(3-chloroanilino)pent-4-enylsulfanium;bromide |
InChI |
InChI=1S/C17H18Cl2N2S.BrH/c18-13-5-3-7-15(11-13)20-17(9-1-2-10-22)21-16-8-4-6-14(19)12-16;/h3-9,11-12,20-22H,1-2,10H2;1H |
InChI 键 |
FVUMOIJPUZNBEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=CCCC[SH2+])NC2=CC(=CC=C2)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
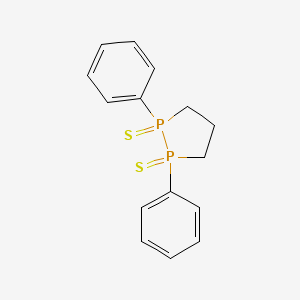
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)
![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
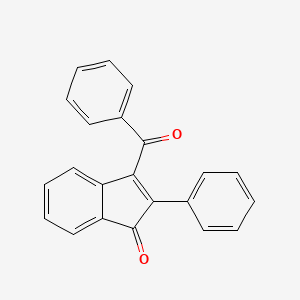
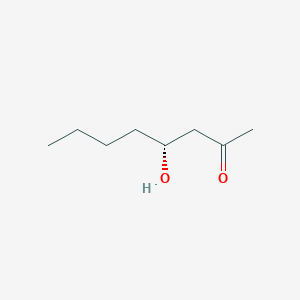


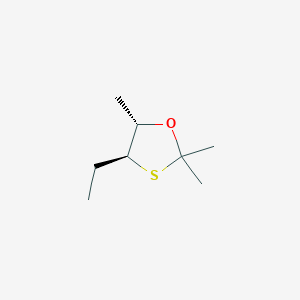

![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
